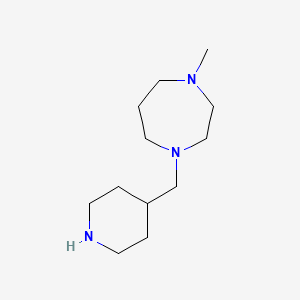
1-(4-Ethoxynaphthalen-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxynaphthalen-1-yl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group attached to the naphthalene ring and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxynaphthalen-1-yl)ethanamine typically involves the alkylation of 1-naphthol with diethyl sulfate in the presence of potassium carbonate. The reaction is carried out by grinding 1-naphthol and potassium carbonate into a fine powder and stirring vigorously at 60°C. Diethyl sulfate is then added directly to the mixture with continuous stirring for 2 hours. The resulting solid is washed with water and filtered. The crude product is extracted with diethyl ether, and the solvent is evaporated to obtain the intermediate 1-ethoxynaphthalene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethoxynaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding naphthalenes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxynaphthalen-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxynaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Ethylphenyl)ethanamine: Similar structure but with an ethyl group instead of an ethoxy group.
1-(4-Methoxynaphthalen-1-yl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxynaphthalen-1-yl)ethanol: Similar structure but with an ethanol group instead of an ethanamine group.
Uniqueness
1-(4-Ethoxynaphthalen-1-yl)ethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-(4-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-3-16-14-9-8-11(10(2)15)12-6-4-5-7-13(12)14/h4-10H,3,15H2,1-2H3 |
InChI-Schlüssel |
XOFCBAJXLIPJAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


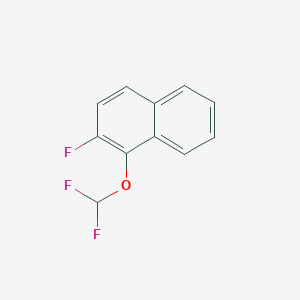

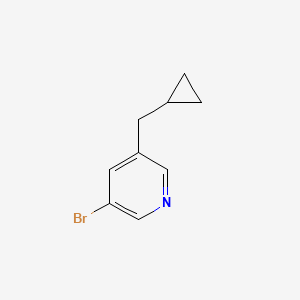
![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)
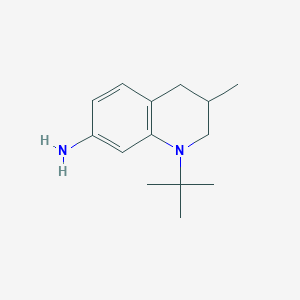




![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
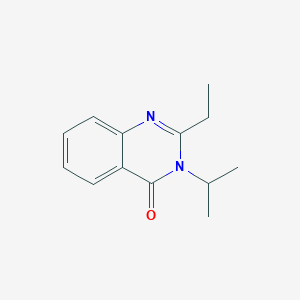
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)

